molecular formula C5H4BNO2S B1381736 (5-Cyanothiophen-3-yl)boronic acid CAS No. 1065184-99-7

(5-Cyanothiophen-3-yl)boronic acid

Cat. No. B1381736
CAS RN: 1065184-99-7
M. Wt: 152.97 g/mol
InChI Key: GZCHKOFLMCIZOU-UHFFFAOYSA-N
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Description

“(5-Cyanothiophen-3-yl)boronic acid” is a chemical compound that has gained significant attention from researchers due to its unique properties. It is used as a reagent or reactant in research on preparation methods of oxime ester photoinitiator for photosensitive resin composition . The IUPAC name for this compound is 5-cyano-3-thienylboronic acid .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .


Molecular Structure Analysis

The molecular weight of “(5-Cyanothiophen-3-yl)boronic acid” is 152.97 . The molecular formula is C5H4BNO2S . The InChI code is 1S/C5H4BNO2S/c7-2-5-1-4 (3-10-5)6 (8)9/h1,3,8-9H .


Chemical Reactions Analysis

Boronic acids have been incorporated in polymeric particles both as a stimuli-responsive functional group and as a targeting ligand . They react with several chemical markers of disease such as reactive oxygen species (ROS), adenosine triphosphate (ATP), glucose, and reduced pH . They also act as ligands for diols such as sialic acid .


Physical And Chemical Properties Analysis

“(5-Cyanothiophen-3-yl)boronic acid” is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . The compound exists in an equilibrium between its triangular hydrophobic form and a tetrahedral hydrophilic form .

Scientific Research Applications

Sensing Applications

(5-Cyanothiophen-3-yl)boronic acid: is widely used in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems .

Biological Labelling

The compound’s ability to form stable complexes with cis-diols makes it an excellent candidate for biological labelling. It can be used to tag biomolecules, allowing for easier identification and tracking within biological systems .

Protein Manipulation and Modification

Researchers utilize (5-Cyanothiophen-3-yl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for various studies .

Separation Technologies

In the field of separation technologies, this boronic acid derivative plays a role in the electrophoresis of glycated molecules. It helps in the separation and analysis of different biomolecules based on their interaction with boronic acids .

Development of Therapeutics

There is potential for (5-Cyanothiophen-3-yl)boronic acid to be used in the development of therapeutics. Its interaction with biological molecules can be harnessed to create new drugs or drug delivery systems .

Controlled Release Systems

The compound has been employed in the creation of polymers that can be used for the controlled release of drugs like insulin. This application is particularly promising in the treatment of diseases that require precise dosing over time .

Each of these applications demonstrates the versatility and importance of (5-Cyanothiophen-3-yl)boronic acid in scientific research. Its ability to interact with various biological molecules makes it a valuable tool across multiple fields of study. Information derived from a mini-review of papers published in 2013 .

Safety And Hazards

“(5-Cyanothiophen-3-yl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(5-cyanothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCHKOFLMCIZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyanothiophen-3-yl)boronic acid

CAS RN

1065184-99-7
Record name (5-cyanothiophen-3-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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